molecular formula C18H18ClN3O3 B3959672 (2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B3959672
M. Wt: 359.8 g/mol
InChI Key: CZEBSINLEKBISR-UHFFFAOYSA-N
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Description

(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine moieties

Properties

IUPAC Name

(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-7-16(17(19)12-13)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBSINLEKBISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual aromatic and piperazine components. The key steps include:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Piperazine Formation: The synthesis of the piperazine ring.

    Coupling Reaction: The final step involves coupling the chlorinated aromatic compound with the nitrophenyl piperazine under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Nitrophenyl Piperazine: Compounds with a nitrophenyl group attached to a piperazine ring.

Uniqueness

(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Reactant of Route 2
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(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

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